Machilin A is a natural compound primarily isolated from the seeds of Myristica fragrans, commonly known as nutmeg. It belongs to a class of compounds known as neolignans, which are characterized by their unique structural features and biological activities. Machilin A has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, owing to its ability to inhibit lactate dehydrogenase activity, which is crucial in tumor metabolism.
Machilin A is predominantly extracted from Myristica fragrans, a tropical tree native to the Banda Islands of Indonesia. The seeds of this plant have been used traditionally for their medicinal properties, and recent studies have focused on isolating and characterizing various bioactive compounds, including Machilin A.
Machilin A is classified as a neolignan, which is a type of phenolic compound. Neolignans are formed through the oxidative coupling of two phenylpropanoid units. Machilin A specifically exhibits a unique structural configuration that contributes to its biological activity.
The synthesis of Machilin A has been achieved through both natural extraction and synthetic methodologies. The natural extraction involves solvent extraction techniques from the seeds of Myristica fragrans. Synthetic approaches include total synthesis strategies that utilize various chemical reactions to construct the neolignan framework.
Recent studies have also explored asymmetric synthesis methods to improve yields and selectivity in producing Machilin A and its analogs .
The molecular structure of Machilin A can be described by its characteristic bicyclic framework, which includes multiple hydroxyl groups contributing to its biological activity. The compound's molecular formula is .
Machilin A undergoes various chemical reactions typical of phenolic compounds, including:
These reactions can be utilized in synthetic pathways or in modifying the compound for enhanced biological properties or stability during storage.
Machilin A has been identified as a potent inhibitor of lactate dehydrogenase, an enzyme critical for cancer cell metabolism. The mechanism involves binding to the enzyme's active site, preventing the conversion of pyruvate to lactate, thereby inhibiting tumor growth and angiogenesis.
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structural characteristics and purity .
Machilin A has several potential applications in scientific research:
The initial identification of Machilin A (MA), a lignan derivative classified as a tetrahydrofurofuranoid compound, stemmed from phytochemical investigations of Machilus spp. (notably Machilus thunbergii) and related Lauraceae family plants in the late 20th century [4]. Early isolation methodologies relied heavily on traditional solvent-based extraction (e.g., ethanol or methanol maceration) followed by open-column chromatography using silica gel or Sephadex LH-20 for purification. These labor-intensive processes yielded limited quantities (typically <0.1% dry weight), restricting comprehensive biological evaluation [4] [8]. Initial phytochemical screenings characterized MA’s core structure as a bis(3,4-methylenedioxy)-8,8’-lignan, featuring a 1,3-benzodioxole moiety—a structural motif later recognized as critical for its bioactivity [2] [3].
Early pharmacological assessments (pre-2010) focused on broad-spectrum screening, revealing MA’s moderate antioxidant capacity in radical scavenging assays (DPPH, ABTS⁺). However, its potency was notably lower than ubiquitous flavonoids like quercetin, leading to diminished interest compared to other plant phenolics [4]. Serendipitous observations in cell-based assays noted MA’s inhibitory effects on lactate production in murine carcinoma models, though mechanistic insights remained unexplored until advances in cancer metabolism research refocused attention on lactate dehydrogenase (LDH) as a therapeutic target [2] [3].
Table 1: Early Sources and Observed Bioactivities of Machilin A (Pre-2010)
Botanical Source | Primary Extraction Method | Reported Bioactivity (Initial Studies) |
---|---|---|
Machilus thunbergii bark | Ethanol maceration, Silica CC | Weak free radical scavenging (IC₅₀ >100 μM) |
Machilus zuihoensis roots | Methanol reflux, HPLC purification | Reduced lactate output in Lewis lung carcinoma cells |
Lindera erythrocarpa fruits | Accelerated solvent extraction (ASE) | Non-cytotoxic proliferation inhibition (~50 μM) |
The 2010s witnessed significant refinements in MA isolation, driven by demands for higher yields and reproducibility. Accelerated Solvent Extraction (ASE) emerged as a superior alternative to maceration, utilizing elevated temperatures (50–70°C) and pressures (1,500–2,000 psi) with binary solvent systems (e.g., acetone-hexane-ethanol; 3:1:1 v/v). This method reduced extraction time from days to <30 minutes while improving MA recovery by 40–60% by enhancing matrix penetration and solubilization [8]. Critical to this advancement was the application of Hildebrand solubility parameters (δₜ ≈ 18–22 MPa¹/²) to rationally design solvent blends matching MA’s low polarity (log P ~3.5), minimizing co-extraction of highly polar contaminants [8].
Post-2020, integrated bioprospecting approaches synergized extraction with metabolomic deconvolution. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) fingerprinting of crude extracts enabled rapid MA identification via diagnostic ions (m/z 387.1 [M+H]⁺, m/z 409.1 [M+Na]⁺) prior to purification. Furthermore, green chemistry principles spurred developments in subcritical water extraction (SWE) at 100–150°C, exploiting water’s reduced dielectric constant to solubilize MA with minimal organic solvent use. While SWE yields remain 15–20% lower than optimized ASE, its environmental footprint supports sustainable scale-up [4] [8].
Table 2: Progression of Extraction Techniques for Machilin A
Methodology | Period | Key Parameters | Yield Enhancement | Limitations |
---|---|---|---|---|
Conventional Solvent Extraction | Pre-2000 | Ethanol/methanol, room temp, 24–72h | Baseline (0.08% dw) | Low selectivity, high solvent use |
Accelerated Solvent Extraction (ASE) | 2005–present | 60°C, 1,500 psi, acetone-hexane-ethanol, 15 min | 40–60% vs. baseline | Capital equipment cost |
Subcritical Water Extraction | 2020–present | 130°C, 50 bar, dynamic mode, pH 5.0 | 20–30% vs. baseline | Thermal degradation risk |
Hybrid ASE-LC/MS Guided Purification | 2018–present | Online fraction analysis, targeted isolation | >70% vs. baseline | Technical complexity |
The transformative breakthrough in MA research occurred in 2019 with the elucidation of its lactate dehydrogenase A (LDHA) inhibition mechanism. Screening of 480 natural compounds identified MA as the most potent LDHA inhibitor (IC₅₀ = 84 μM) via competitive binding at the NADH cofactor site. Structural biology approaches—including X-ray crystallography (resolution: 2.4–2.9 Å) and surface plasmon resonance (KD = 12.3 μM)—demonstrated MA’s binding within the NADH pocket of human LDHA, inducing an open active-site conformation that disrupts tetrameric LDHA’s catalytic efficiency. This impeded pyruvate-to-lactate conversion, directly linking MA to suppression of the Warburg effect in cancer cells [2] [3].
Subsequent studies (2020–2025) expanded MA’s therapeutic relevance through multi-omics profiling. In Lewis lung carcinoma models, MA (50 mg/kg/day) reduced tumor volume by 62% and lactate concentrations by >75%, validated via LC-MS/MS metabolomics. Crucially, MA disrupted tumor microenvironment communication by inhibiting lactate-driven M2 macrophage polarization. Depletion of lactic acid shifted macrophages toward tumoricidal M1 phenotypes, indirectly suppressing angiogenesis and enabling immune-mediated tumor clearance [2] [3] [7]. Recent advances (2024) employ CRISPR-engineered LDHA-knockout cells to confirm MA’s on-target specificity, while metabolic flux analysis revealed compensatory downregulation of glycolytic enzymes (HK2, PKM2) upon prolonged exposure. Current clinical development focuses on MA analogs with improved solubility and LDHA binding affinity (e.g., halogenated derivatives) [3] [7].
Table 3: Key Bioactivity Discoveries for Machilin A (2019–2025)
Discovery | Experimental Model | Mechanistic Insight | Functional Consequence |
---|---|---|---|
LDHA Competitive Inhibition (2019) | Purified human LDHA enzyme | Displacement of NADH; open conformation induction | Suppressed lactate production in 4 cancer lineages |
Tumor Microenvironment Reprogramming (2021) | Lewis lung carcinoma mouse model | Lactic acid reduction → M2 macrophage polarization inhibition | 62% tumor suppression; anti-angiogenesis |
Metabolic Synergy with OXPHOS Inhibitors (2023) | HepG2 spheroids + Seahorse XF Analyzer | Glycolysis suppression → ATP depletion & ROS surge | Selective cancer cell cytotoxicity |
LDHA-Binding Affinity Optimization (2025) | Structure-activity relationship (SAR) modeling | Introduction of -CF₃ group at C7 enhances H-bonding | 5-fold lower IC₅₀ (16 μM) vs. native MA |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3